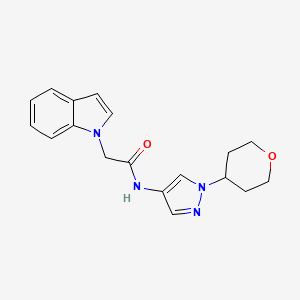
3,4-Diiodo-5-methyl-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diiodo-5-methyl-1H-pyrazole, also known as 5-methyl-3,4-diiodopyrazole, is a chemical compound consisting of a pyrazole ring with two iodine atoms attached to it. It is a white crystalline solid that is soluble in organic solvents. It has been used in organic synthesis for the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of novel materials for the development of new technologies.
Aplicaciones Científicas De Investigación
Chemical Structure and Tautomerism
Research on NH-pyrazoles, including compounds structurally related to 3,4-Diiodo-5-methyl-1H-pyrazole, has revealed insights into their chemical structures and tautomerism. Studies have utilized X-ray crystallography and NMR spectroscopy to explore the structure and tautomerism in both solution and solid states. Such research contributes to a deeper understanding of the molecular characteristics of NH-pyrazoles (Cornago et al., 2009).
Synthesis and Characterization
There's significant interest in the synthesis and characterization of various pyrazole derivatives, including those related to this compound. Studies have focused on understanding the chemical processes involved in creating these compounds and their physical and chemical properties. This research is crucial for the development of new compounds with potential applications in various fields (Viveka et al., 2016).
Medicinal Chemistry
Pyrazole compounds, including variants of this compound, have been studied for their potential in medicinal chemistry. Research in this area explores the biological and pharmacological activities of these compounds, including their potential as analgesics and in cancer treatment. This line of research is instrumental in the discovery and development of new drugs (Trevisan et al., 2013).
Antimicrobial and Antioxidant Activities
Several studies have investigated the antimicrobial and antioxidant properties of pyrazole derivatives. These studies contribute to the understanding of the potential use of these compounds in combating microbial infections and their role as antioxidants (Govindaraju et al., 2012).
Advanced Materials and Polymer Science
Research has also been conducted on the application of pyrazole-based compounds in materials science, particularly in the field of polymer chemistry. This includes the development of novel polymers and the study of their properties, which could have significant implications for various industrial and technological applications (Gardiner et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3,4-diiodo-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2N2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLNGDMFVSCNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547265.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2547267.png)
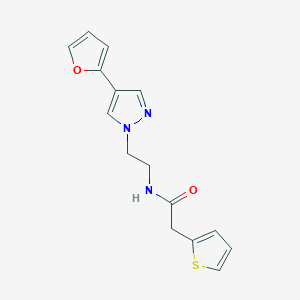
![1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2547270.png)
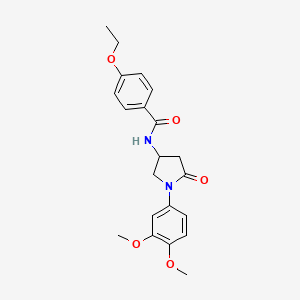
![N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide](/img/structure/B2547273.png)
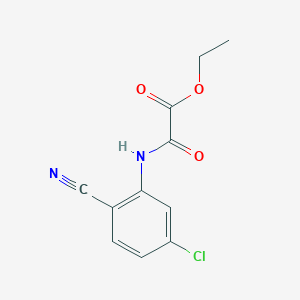
![Methyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2547277.png)
![7-[(5-Chloropyrazin-2-yl)methyl]-3-methyl-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine](/img/structure/B2547278.png)

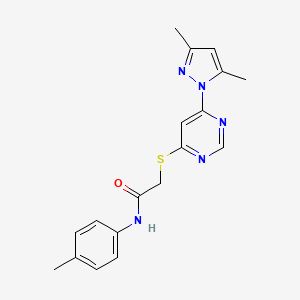
![3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2547284.png)
